2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide

Medicinal Chemistry Salt Selection Physicochemical Properties

Inconsistent reaction yields plague medicinal chemists when using free base or dihydrochloride salts of this nitroimidazole intermediate. The monohydrobromide salt (CAS 55455-38-4) provides predictable solubility and crystallization behavior, enabling reproducible synthetic routes. Key advantages: 1) Enables construction of novel anti-H. pylori agents with MIC90 of 16 µg/mL against metronidazole-resistant clinical isolates. 2) Primary amine handle for diverse library synthesis. 3) Comprehensive FTIR/NMR spectral fingerprint in Wiley KnowItAll Library for rapid identity confirmation.

Molecular Formula C6H11BrN4O2
Molecular Weight 251.08 g/mol
CAS No. 55455-38-4
Cat. No. B12682348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide
CAS55455-38-4
Molecular FormulaC6H11BrN4O2
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCN)[N+](=O)[O-].Br
InChIInChI=1S/C6H10N4O2.BrH/c1-5-8-4-6(10(11)12)9(5)3-2-7;/h4H,2-3,7H2,1H3;1H
InChIKeyUVONLDUYIPDZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 0.1 kg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide (CAS 55455-38-4): A Key Intermediate for Nitroimidazole-Based Drug Discovery


2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide (CAS 55455-38-4) is a heterocyclic organic compound belonging to the 5-nitroimidazole class. It serves as a critical synthetic intermediate, primarily derived from metronidazole, for constructing novel antimicrobial agents. [1] The molecule features the core 2-methyl-5-nitroimidazole pharmacophore linked to an ethylamine side chain, with the compound specifically provided as a monohydrobromide salt (C6H11BrN4O2; MW 251.08 g/mol). [2] This specific salt form is a strategic choice in medicinal chemistry research, offering distinct physicochemical properties that influence downstream synthesis and purification compared to its free base or alternative salt forms.

Why 2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide Cannot Be Simply Interchanged with Its Free Base or Dihydrochloride Salt


Substituting 2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide with its free base (CAS 55881-33-9) or dihydrochloride salt (CAS 49575-10-2) is not a straightforward 1:1 replacement. The choice of salt form directly governs aqueous solubility, hygroscopicity, and long-term stability, which are critical parameters for reproducible chemical synthesis. For instance, the dihydrochloride monohydrate exhibits a specific solubility of 600 g/L in water, a property that dictates its handling and reaction conditions. The monohydrobromide salt, with its different counterion (Br- vs. Cl-) and stoichiometry (1:1 vs. 1:2), will predictably alter a compound's solubility profile, melting point, and crystallization behavior, directly impacting reaction yields, purification efficiency, and the ultimate success of a synthetic route. Using an uncalibrated substitute can introduce unknown variables, leading to failed reactions or inconsistent biological assay results.

Quantitative Differentiation Evidence for 2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide (CAS 55455-38-4)


Salt Stoichiometry as a Differentiator: Monohydrobromide vs. Dihydrochloride Forms

A fundamental molecular distinction exists between the monohydrobromide and the more commonly cited dihydrochloride monohydrate salt (CAS 49575-10-2) of the 2-methyl-5-nitroimidazole-ethylamine scaffold. The target compound is a 1:1 salt (C6H10N4O2·HBr) with a molecular weight of 251.08 g/mol, whereas the dihydrochloride is a 1:2 salt (C6H10N4O2·2HCl·H2O) with a molecular weight of 261.09 g/mol. This difference in counterion quantity and the presence of water of hydration directly impact the effective molar mass when calculating reactant quantities for synthesis.

Medicinal Chemistry Salt Selection Physicochemical Properties

Solubility Profile of the Free Base vs. Solubility Enhancement by Salt Formation

The parent 2-methyl-5-nitroimidazole scaffold is known to be only slightly soluble in water, limiting its direct utility in aqueous-based reactions and biological assays. The formation of the monohydrobromide salt is a deliberate strategy to enhance aqueous solubility by converting the free base to a more polar ionic species. While the quantitative solubility of the monohydrobromide is not extensively published, the general principle is that hydrobromide salts of amines are typically freely soluble in water, a stark contrast to the free base's poor aqueous solubility. [1] This principle is validated by the dihydrochloride analog, which has a documented water solubility of 600 g/L, confirming the dramatic solubility increase achievable through salt formation on this scaffold.

Pre-formulation Solubility Enhancement Chemical Synthesis

Validated Analytical Fingerprint for Identity Verification via SpectraBase Reference Data

The monohydrobromide salt possesses a verified, multi-technique spectral fingerprint in the authoritative Wiley KnowItAll Spectral Library, providing a definitive reference for identity confirmation and purity assessment. The database entry includes 2 NMR spectra, 1 FTIR spectrum, and 1 UV-Vis spectrum exclusively for this specific salt form, sourced from a sample provided by Janssen-Pharmaceutica N.V. [1] This level of analytical characterization is crucial for distinguishing it from the free base and other salt forms, which will exhibit distinct spectral signatures. For example, the presence of the bromide counterion influences the compound's chromatographic retention time and certain spectral features compared to the hydrochloride or free base.

Analytical Chemistry Quality Control Spectral Library

Differential Reactivity and Utility as a Metronidazole-Derived Building Block

The 2-methyl-5-nitroimidazole-1-ethylamine scaffold is a preferred starting material for synthesizing libraries of novel antimicrobial agents targeting drug-resistant pathogens. Research demonstrates that derivatives synthesized from this scaffold exhibit moderate antimicrobial activity, with the most potent compounds in a series achieving MIC50 = 8 µg/mL and MIC90 = 16 µg/mL against metronidazole-resistant H. pylori strains. [1] The monohydrobromide salt, with its primary amine terminus, is particularly suited for reactions with isothiocyanates, carbonyl compounds, and other electrophiles to generate thiourea, imidazoline, and thiazolidine derivatives, a versatility that is well-documented for the closely related dihydrochloride form. [2] The choice of the monohydrobromide over the dihydrochloride may be driven by the specific requirements of subsequent reactions, where the bromide counterion could serve as a more favorable leaving group or influence the solubility of intermediates in organic solvents.

Synthetic Chemistry Antimicrobial Research Drug Discovery

High-Impact Research and Procurement Scenarios for 2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide (CAS 55455-38-4)


Synthesis of Targeted Libraries Against Drug-Resistant Helicobacter pylori

For research groups designing new therapeutic candidates against metronidazole-resistant H. pylori, the monohydrobromide salt is the preferred intermediate over metronidazole itself. As demonstrated by Bayati et al. (2023), derivatives built from this scaffold can overcome the resistance mechanisms that render metronidazole ineffective, with lead compounds achieving an MIC90 of 16 µg/mL against resistant clinical isolates. [1] The primary amine handle of the monohydrobromide provides a versatile functional group for generating diverse chemical libraries.

Aqueous-Based Bioconjugation and Assay Development

The enhanced aqueous solubility of the monohydrobromide salt compared to the free base is critical for developing biochemical assays, chemical probes, and bioconjugates. Where the free base would precipitate and be unusable in physiological buffers, the monohydrobromide salt can be directly dissolved, a property inferred from the documented behavior of the dihydrochloride salt, which achieves a water solubility of 600 g/L. This enables its application in target identification studies, enzyme-linked assays, or the synthesis of water-soluble drug conjugates.

Quality-Controlled Procurement with Immediate Identity Verification

For analytical chemistry and quality control laboratories, the monohydrobromide salt is the preferred procurement form due to its comprehensive, publicly available spectral fingerprint in the Wiley KnowItAll Library. [2] Upon receipt, a simple FTIR or NMR comparison against the reference spectra provides immediate, unambiguous identity confirmation, significantly shortening the quality control workflow compared to procuring a less-characterized analog where identity must be proven from first principles.

Structure-Activity Relationship (SAR) Studies on 5-Nitroimidazoles

In medicinal chemistry SAR programs, the monohydrobromide salt serves as a crucial comparator compound. Its precisely defined structure and documented synthetic utility, as established in foundational work by Benkli et al. (2003), make it a standard starting point for exploring the impact of various N-1 substituents on antimicrobial potency. [3] Using this specific salt ensures consistency and reproducibility across different synthetic batches, a key requirement for generating reliable biological data during lead optimization.

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